molecular formula C27H19ClO4 B12000696 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride CAS No. 764661-38-3

2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride

Cat. No.: B12000696
CAS No.: 764661-38-3
M. Wt: 442.9 g/mol
InChI Key: NZOXXPCCUNCPGR-IRIIKGHASA-N
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Description

2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenium core with carboxymethyl and hydroxy-naphthyl substituents, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride typically involves multi-step organic reactions. The process begins with the preparation of the chromenium core, followed by the introduction of the carboxymethyl and hydroxy-naphthyl groups through various substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
  • 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(E)chromenium chloride

Uniqueness

2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride stands out due to its specific substitution pattern and the presence of both carboxymethyl and hydroxy-naphthyl groups

Properties

CAS No.

764661-38-3

Molecular Formula

C27H19ClO4

Molecular Weight

442.9 g/mol

IUPAC Name

2-[3-[(Z)-2-(2-hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride

InChI

InChI=1S/C27H18O4.ClH/c28-24-12-9-17-5-1-3-7-20(17)22(24)11-14-25-19(16-27(29)30)15-23-21-8-4-2-6-18(21)10-13-26(23)31-25;/h1-15H,16H2,(H-,28,29,30);1H/b14-11-;

InChI Key

NZOXXPCCUNCPGR-IRIIKGHASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)/C=C\C4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)C=CC4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-]

Origin of Product

United States

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